molecular formula C15H22ClNO2 B14450710 2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxyethyl)acetamide CAS No. 78180-25-3

2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxyethyl)acetamide

Cat. No.: B14450710
CAS No.: 78180-25-3
M. Wt: 283.79 g/mol
InChI Key: QXQMSBVXXJDPRU-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxyethyl)acetamide is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid. This compound is characterized by the presence of a chloro group, diethylphenyl group, and a methoxyethyl group attached to the acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxyethyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions would be essential to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted acetamides.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the production of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxyethyl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2,6-diethylphenyl)acetamide: Lacks the methoxyethyl group.

    N-(2,6-Diethylphenyl)-N-(1-methoxyethyl)acetamide: Lacks the chloro group.

    2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide: Has a methyl group instead of a methoxyethyl group.

Uniqueness

2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxyethyl)acetamide is unique due to the presence of both the chloro and methoxyethyl groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

CAS No.

78180-25-3

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxyethyl)acetamide

InChI

InChI=1S/C15H22ClNO2/c1-5-12-8-7-9-13(6-2)15(12)17(11(3)19-4)14(18)10-16/h7-9,11H,5-6,10H2,1-4H3

InChI Key

QXQMSBVXXJDPRU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(C(C)OC)C(=O)CCl

Origin of Product

United States

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